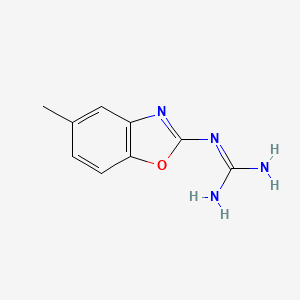

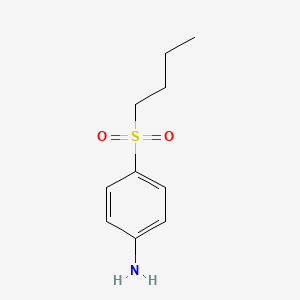

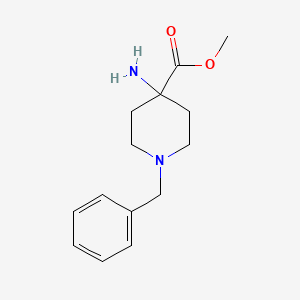

N-(5-methyl-1,3-benzoxazol-2-yl)guanidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

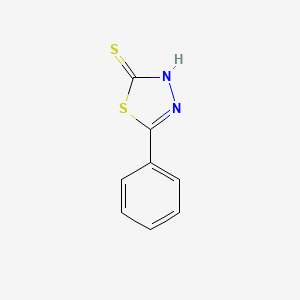

N-(5-methyl-1,3-benzoxazol-2-yl)guanidine is a compound that falls within the broader class of guanidine derivatives. Guanidines are known for their wide range of applications, including their use as reagents in organic synthesis, their role in medicinal chemistry as drug candidates, and their biological significance as part of the DNA structure. The specific compound , while not directly studied in the provided papers, shares structural similarities with the guanidine derivatives discussed in the research.

Synthesis Analysis

The synthesis of guanidine derivatives can be achieved through various methods. For instance, the use of N,N'-di-tert-butoxycarbonyl-1H-benzotriazole-1-carboxamidines as reagents has been shown to efficiently convert primary and secondary amines to diprotected guanidines . Similarly, the synthesis of symmetric and non-symmetric guanidinebenzothiazoles involves the reaction of different amines with dimethyl benzo[d]thiazol-2-yl-carbono-dithioimidate as an intermediate . These methods could potentially be adapted for the synthesis of N-(5-methyl-1,3-benzoxazol-2-yl)guanidine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of guanidine derivatives is often characterized by intramolecular and intermolecular hydrogen bonding, which can influence their stereochemistry and reactivity. For example, in the case of 2-(N,N'-disubstituted)guanidinebenzothiazoles, intramolecular hydrogen bonds assist the stereochemistry of the second substituent, while HN-alkyl protons are involved in intermolecular hydrogen bonding . These structural features are crucial for understanding the behavior of these compounds in various chemical environments.

Chemical Reactions Analysis

Guanidine derivatives can participate in a variety of chemical reactions. The reactivity of these compounds can be influenced by the presence of activating groups, as seen in the HgCl2-promoted guanylation reaction of thioureas, where the benzoyl group acts as an activating group . Additionally, the reaction of N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine with benzaldehyde demonstrates the chemo- and regioselectivity of guanidine derivatives, leading to the formation of a triazine ring . These reactions highlight the versatility of guanidine derivatives in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of guanidine derivatives are influenced by their molecular structure. The presence of hydrogen bonds can affect their solubility and stability. For instance, the synthesis of N-(3-oxo-3,4-dihydro-2H-benzo[1,4]thiazine-6-carbonyl)guanidines resulted in potent Na/H exchange inhibitors with high water solubility, demonstrating the importance of hydrophobicity and molecular design in enhancing biological activity . Moreover, the anti-influenza activity of certain methyl 6-deoxy-6-(N'-alkyl/aryl-N''-benzothiazol-2-yl)guanidino-alpha-D-glucopyranosides indicates that the guanidine moiety can impart significant bioactivity to the molecules .

科学的研究の応用

Synthetic Procedures to Access 2-Guanidinobenzazoles of Biological Interest

Benzazoles and derivatives, including N-(5-methyl-1,3-benzoxazol-2-yl)guanidine, are significant in medicinal chemistry due to their diverse biological activities. Synthetic chemists are keen on developing new procedures to access compounds with the guanidine moiety, recognizing their potential as therapeutic agents. This review highlights synthetic approaches to 2-guanidinobenzazoles and their pharmacological activities, such as cytotoxicity, inhibition of cell proliferation via angiogenesis and apoptosis, offering a comprehensive overview of chemical reactions and primary precursors related to these compounds (Rosales-Hernández et al., 2022).

Biological Activities of Guanidine Compounds

Biological Activities of Guanidine Compounds

This paper reviews the significant pharmacological properties, mechanisms of action, and therapeutic uses of simple guanidine derivatives and their cyclic analogues. It highlights the diversity of guanidine-containing molecules in their chemical, biochemical, and pharmacological properties, making them crucial in the design and development of novel drugs targeting various diseases. The review provides insights into the recent patents and original papers focused on guanidine derivatives showing promising biological activity (Sa̧czewski & Balewski, 2009).

Novel Approaches to Screening Guanidine Derivatives

Novel Approaches to Screening Guanidine Derivatives

This review delves into the therapeutic applications of newly synthesized guanidine derivatives, including small peptides and peptidomimetics. It covers the latest developments in the research for these compounds, emphasizing novel approaches for screening lead drug candidates with their pharmacological action. The article highlights the potential of guanidine-based compounds in treating neurodegenerative diseases, anti-inflammatory conditions, and other therapeutic areas, underscoring the need for further studies to support their use in various suggested domains (Rauf, Imtiaz-ud-Din, & Badshah, 2014).

Structural Variety and Application in Bioinorganic Chemistry and Catalysis

(Guanidine)copper Complexes Structural Variety and Application in Bioinorganic Chemistry and Catalysis

This paper reviews guanidine copper compounds, focusing on their structural characteristics and applications in bioinorganic chemistry and catalysis. It discusses the copper coordination chemistry of biological guanidine derivatives, various nitrogen-rich guanidine-type systems, and the increasing interest in this ligand class since the 2000s. The paper analyzes different types of guanidines for their donor properties and highlights the specific advantages of guanidines as neutral donor ligands in copper coordination chemistry, offering insights into the versatility of these compounds (Bienemann, Hoffmann, & Herres‐Pawlis, 2011).

特性

IUPAC Name |

2-(5-methyl-1,3-benzoxazol-2-yl)guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-5-2-3-7-6(4-5)12-9(14-7)13-8(10)11/h2-4H,1H3,(H4,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNJXROFFRNCGLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=N2)N=C(N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60389585 |

Source

|

| Record name | N-(5-methyl-1,3-benzoxazol-2-yl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-methyl-1,3-benzoxazol-2-yl)guanidine | |

CAS RN |

332898-09-6 |

Source

|

| Record name | N-(5-methyl-1,3-benzoxazol-2-yl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromobenzo[d]isoxazol-3(2H)-one](/img/structure/B1335019.png)